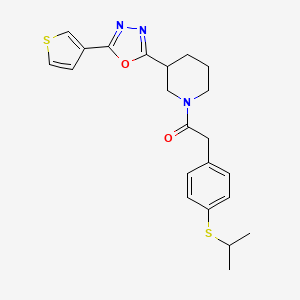

2-(4-(Isopropylthio)phenyl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Description

This compound features a multifaceted structure combining a 1,3,4-oxadiazole core linked to a thiophen-3-yl moiety, a piperidine ring, and an isopropylthio-phenyl-substituted ethanone group. The oxadiazole heterocycle is known for its metabolic stability and hydrogen-bonding capabilities, while the thiophene contributes π-conjugation and sulfur-mediated interactions.

Properties

IUPAC Name |

2-(4-propan-2-ylsulfanylphenyl)-1-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2S2/c1-15(2)29-19-7-5-16(6-8-19)12-20(26)25-10-3-4-17(13-25)21-23-24-22(27-21)18-9-11-28-14-18/h5-9,11,14-15,17H,3-4,10,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSIRJEFXBRGCRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCCC(C2)C3=NN=C(O3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(Isopropylthio)phenyl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic molecule with potential pharmacological applications. Its unique structure incorporates both aromatic and heterocyclic components, which may influence its biological activity. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with various molecular targets such as neurotransmitter receptors and enzymes. The presence of the piperidine moiety suggests potential interactions with central nervous system (CNS) receptors, while the sulfur-containing groups may modulate reactivity and binding affinity to biological targets.

Anticancer Activity

Recent studies indicate that compounds similar to This compound exhibit significant anticancer properties. For instance, related oxadiazole derivatives have shown promising cytotoxic effects against various cancer cell lines, including colon carcinoma HCT-116 and breast cancer MCF-7 cells. The IC50 values for these compounds ranged from 6.2 μM to 43.4 μM, indicating potent activity .

Neuroprotective Effects

Given its structural features, this compound may possess neuroprotective properties. The piperidine ring is known for its role in modulating neurotransmitter systems. Compounds with similar structures have demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's . This suggests that This compound could be explored further for its potential in treating neurological disorders.

Research Findings and Case Studies

| Study | Findings | IC50 Values |

|---|---|---|

| Study A | Cytotoxicity against HCT-116 colon carcinoma | 6.2 μM |

| Study B | Antimicrobial effects against various bacteria | N/A |

| Study C | Inhibition of AChE activity in neurodegenerative models | N/A |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycles and Substituent Effects

Oxadiazole vs. Triazole Derivatives

The target compound’s 1,3,4-oxadiazole core differs from the 1,2,4-triazole in a structurally similar ethanone derivative (). Triazoles are electron-rich due to three nitrogen atoms, enabling stronger hydrogen-bonding interactions, whereas oxadiazoles (with two nitrogens and one oxygen) exhibit greater metabolic resistance. The triazole-based compound in includes a phenylsulfonyl group, which is electron-withdrawing and polar, contrasting with the target’s isopropylthio-phenyl group. This difference likely reduces the target’s solubility but enhances its lipophilicity .

Oxadiazole Substituents: Thiophene vs. Pyrimidine

describes a 1,3,4-oxadiazole derivative substituted with a pyrimidin-2-ylthio group . Pyrimidine’s nitrogen-rich structure facilitates hydrogen bonding and π-π stacking with biological targets, whereas the target’s thiophen-3-yl substituent offers sulfur-mediated hydrophobic interactions. Thiophene’s electron-rich aromatic system may also enhance binding to enzymes with hydrophobic pockets compared to pyrimidine’s electron-deficient nature.

Ring Systems and Conformational Flexibility

The piperidine ring in the target compound (six-membered) contrasts with the pyrrolidine (five-membered) in ’s urea derivative . Additionally, the target lacks the urea moiety seen in , which is a strong hydrogen-bond donor/acceptor, suggesting divergent pharmacological profiles.

Key Research Findings and Implications

Electronic Effects : The target’s isopropylthio-phenyl group increases electron density compared to ’s sulfonylphenyl, favoring hydrophobic interactions .

Heterocycle Flexibility : Piperidine’s conformational flexibility may enhance target binding compared to ’s rigid pyrrolidine-urea system .

Synthetic Feasibility : Methods from (oxadiazole cyclization) and (ketone coupling) could be adapted for the target’s synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.